3-Butyramido-3-oxopropanoic acid
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Overview
Description
3-Butyramido-3-oxopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butanoylamino group attached to a 3-oxopropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyramido-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the use of ammonia-lyases, which catalyze the formation of α,β-unsaturated compounds by elimination of ammonia. This approach is particularly useful for the stereoselective preparation of unnatural amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyramido-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
3-Butyramido-3-oxopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyramido-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, including protein synthesis and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Glutamate: An abundant amino acid with critical roles in metabolism and signaling.
Threonine: An amino acid with two chirality centers, involved in protein synthesis.
Aminocaproic acid: An antifibrinolytic agent used to induce clotting postoperatively.
Uniqueness
3-Butyramido-3-oxopropanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
136179-67-4 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-5(9)8-6(10)4-7(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
YVZRZLUUQGYCDN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)CC(=O)O |
Canonical SMILES |
CCCC(=O)NC(=O)CC(=O)O |
Synonyms |
Propanoic acid, 3-oxo-3-[(1-oxobutyl)amino]- |
Origin of Product |
United States |
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